Triflubazam
Overview
Description
Triflubazam is a drug that belongs to the 1,5-benzodiazepine class, which is related to clobazam. It is known for its sedative and anxiolytic effects, with a long half-life and duration of action . The compound’s IUPAC name is 1-methyl-5-phenyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione .
Preparation Methods
Triflubazam can be synthesized through various methods. One common synthetic route involves the reaction of 5-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one with trifluoromethyl iodide in the presence of a base . The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Triflubazam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions include N-desmethylthis compound, 4’-hydroxyphenyl derivative, and other hydroxylated and demethylated metabolites .
Scientific Research Applications
Triflubazam has a wide range of scientific research applications, including:
Mechanism of Action
Triflubazam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets involved include the GABA-A receptor, which is a key player in the regulation of neuronal excitability .
Comparison with Similar Compounds
Triflubazam is similar to other benzodiazepine derivatives such as clobazam and triflunordazepam. it is unique due to its trifluoromethyl group, which contributes to its long half-life and duration of action . Similar compounds include:
Clobazam: Another 1,5-benzodiazepine with similar anxiolytic effects.
Triflunordazepam: A benzodiazepine derivative with sedative properties.
This compound’s uniqueness lies in its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties .
Biological Activity
Triflubazam is a polyfluorinated benzodiazepine derivative known for its anxiolytic and sedative properties. This compound has been studied for its effects on the central nervous system, particularly in the context of anxiety disorders and sleep regulation. Below is a detailed examination of the biological activity of this compound, including research findings, case studies, and a summary of its pharmacological effects.
- Molecular Formula : CHFNO
- CAS Registry Number : 22365-40-8
- InChIKey : DMNPCIKBNDKNTO-UHFFFAOYSA-N
Pharmacological Effects
This compound exhibits a range of biological activities, primarily through its action on the GABA-A receptor, which is critical for inhibitory neurotransmission in the brain. The following sections summarize key findings from clinical studies.
Anxiolytic Activity
- Clinical Study Overview :
- Statistical Significance :
Effects on Sleep Patterns
- Electroencephalographic Studies :
-
Sleep Quality Assessment :
- Subjects reported impaired sleep quality when administered this compound at 40 mg, indicating potential residual effects affecting wakefulness the next day . The study found that both drugs reduced stage 1 sleep duration significantly, with this compound showing less pronounced effects compared to clobazam .
Summary of Findings in Table Format
Study Aspect | This compound (20 mg) | This compound (40 mg) | Clobazam (10 mg) | Clobazam (20 mg) |
---|---|---|---|---|
Sleep Onset Latency | No significant effect | Not assessed | Significant reduction | Significant reduction |
Stage 1 Sleep Duration | Reduced | Reduced | Reduced | Increased |
Subjective Sleep Quality | Impaired | Impaired | Improved | Improved |
Next Day Wakefulness | Less wakefulness reported | Less wakefulness reported | Improved | Improved |
Case Studies
In addition to controlled studies, several case reports have indicated that this compound can be effective in managing anxiety symptoms in clinical settings. For instance:
- A case involving a patient with severe anxiety showed marked improvement after initiating treatment with this compound, with minimal side effects reported over a prolonged period .
- Another report highlighted the drug's efficacy in patients resistant to other benzodiazepines, emphasizing its role as a valuable therapeutic option .
Properties
IUPAC Name |
1-methyl-5-phenyl-7-(trifluoromethyl)-1,5-benzodiazepine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-21-13-8-7-11(17(18,19)20)9-14(13)22(16(24)10-15(21)23)12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNPCIKBNDKNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176899 | |
Record name | Triflubazam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22365-40-8 | |
Record name | Triflubazam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22365-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triflubazam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022365408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triflubazam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIFLUBAZAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80D8H0388T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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